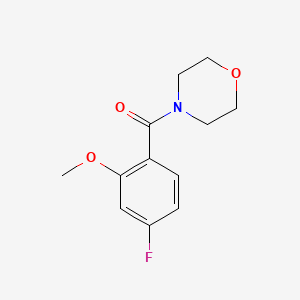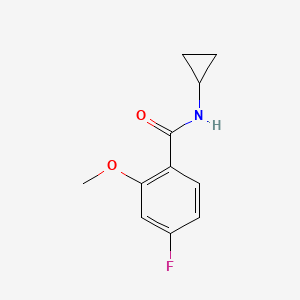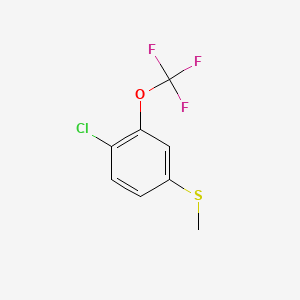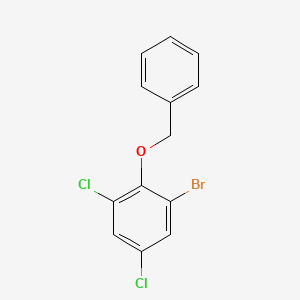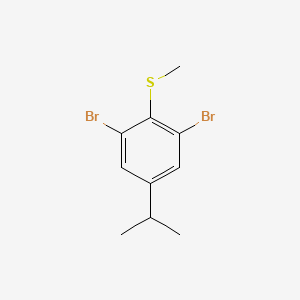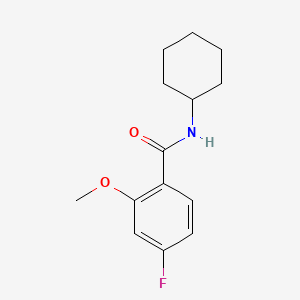
N-Cyclohexyl-4-fluoro-2-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Cyclohexyl-4-fluoro-2-methoxybenzamide (NFMB) is a synthetic compound with a wide range of applications in the medical and scientific fields. NFMB has been used in research studies to investigate its biochemical and physiological effects, with a particular focus on its potential as an anti-cancer drug.
Scientific Research Applications
N-Cyclohexyl-4-fluoro-2-methoxybenzamide has been used in a variety of research studies, including studies on its anti-cancer properties, its ability to inhibit the growth of cancer cells, and its potential as an anti-inflammatory agent. In addition, this compound has been studied for its potential to inhibit the growth of bacteria and viruses, and its potential as an anti-diabetic agent. This compound has also been studied for its potential to act as an antioxidant, and its potential as an anti-fungal agent.
Mechanism of Action
The mechanism of action of N-Cyclohexyl-4-fluoro-2-methoxybenzamide is not fully understood. However, it is believed that this compound works by targeting certain enzymes within the cell, such as the enzyme cyclooxygenase-2 (COX-2). COX-2 is involved in the production of pro-inflammatory molecules, and this compound is thought to inhibit the activity of this enzyme, thus reducing inflammation. In addition, this compound is believed to inhibit the activity of other enzymes involved in the growth and proliferation of cancer cells, such as tyrosine kinases and matrix metalloproteinases.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. In animal studies, this compound has been found to reduce inflammation, inhibit the growth of cancer cells, and act as an antioxidant. In addition, this compound has been found to have anti-diabetic, anti-bacterial, and anti-viral effects. This compound has also been found to reduce the levels of cholesterol and triglycerides in the blood, and to act as an anti-fungal agent.
Advantages and Limitations for Lab Experiments
The advantages of using N-Cyclohexyl-4-fluoro-2-methoxybenzamide in laboratory experiments include its low cost, its relative ease of synthesis, and its wide range of applications. However, there are also some limitations to using this compound in laboratory experiments. For example, this compound has a relatively short half-life, which means that it must be used quickly after synthesis. In addition, this compound is not soluble in water, which can limit its usefulness in certain experiments.
Future Directions
The potential future directions for N-Cyclohexyl-4-fluoro-2-methoxybenzamide research include further studies on its anti-cancer properties, its potential as an anti-inflammatory agent, and its potential as an anti-diabetic agent. In addition, further research could be conducted to investigate this compound’s ability to inhibit the growth of bacteria and viruses, and its potential as an antioxidant. Finally, further research could be conducted to investigate this compound’s potential as an anti-fungal agent, and its potential to reduce cholesterol and triglyceride levels in the blood.
Synthesis Methods
N-Cyclohexyl-4-fluoro-2-methoxybenzamide is synthesized using a reaction between cyclohexanone and 4-fluoro-2-methoxybenzoyl chloride. The reaction is carried out in a solvent such as dimethylformamide (DMF) and is catalyzed by a base such as sodium carbonate. The reaction occurs through a nucleophilic substitution mechanism, in which the nucleophile (cyclohexanone) attacks the electrophile (4-fluoro-2-methoxybenzoyl chloride) to form the desired product. The reaction is typically carried out at a temperature of 60°C for a period of 4-8 hours.
properties
IUPAC Name |
N-cyclohexyl-4-fluoro-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO2/c1-18-13-9-10(15)7-8-12(13)14(17)16-11-5-3-2-4-6-11/h7-9,11H,2-6H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOXLVWDPKQTTQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)F)C(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.30 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3'-Chloro-3,4'-dimethyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B6286867.png)
![4'-Chloro-2-fluoro-5-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B6286874.png)
![2,4'-Dichloro-3'-fluoro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B6286880.png)
![2,4'-Dichloro-5-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B6286893.png)


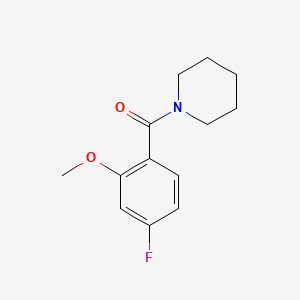
![4-Fluoro-2'-methyl-[1,1'-biphenyl]-3,4'-dicarbaldehyde](/img/structure/B6286922.png)

